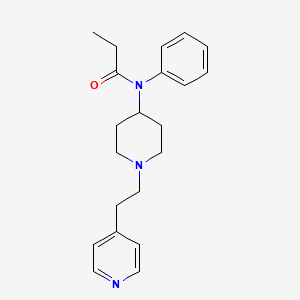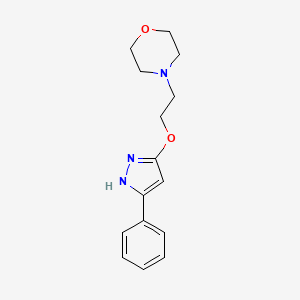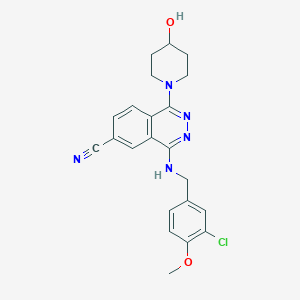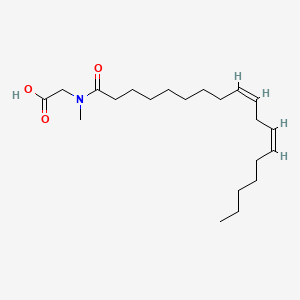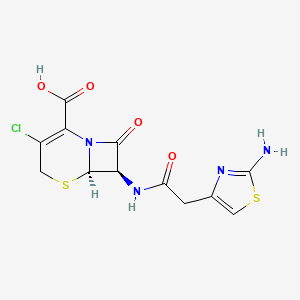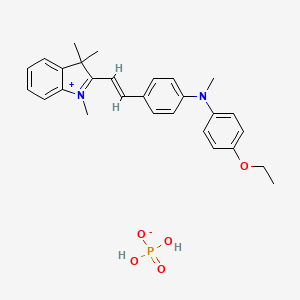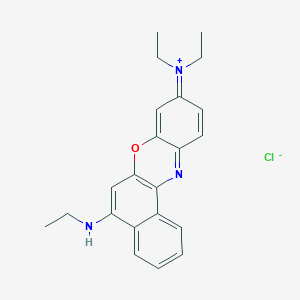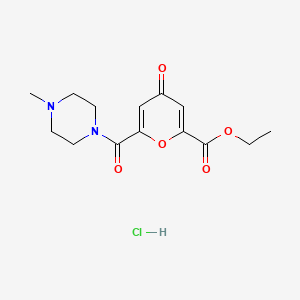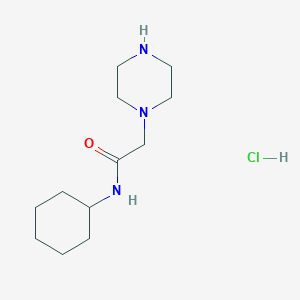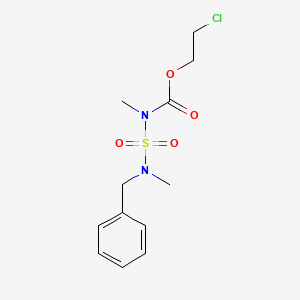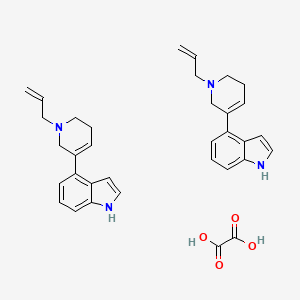
oxalic acid;4-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Oxalic acid;4-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole” is a complex organic compound that combines the properties of oxalic acid, a well-known dicarboxylic acid, with a substituted indole and pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “oxalic acid;4-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole” typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the oxalic acid moiety. Common reaction conditions include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and pyridine rings.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to fully saturated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical transformations.
Biology
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, making it a candidate for drug development.
Industry
In materials science, the compound could be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism by which “oxalic acid;4-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole” exerts its effects depends on its interaction with molecular targets. These may include enzymes, receptors, or nucleic acids. The pathways involved could be related to signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone with a similar indole structure.
Pyridine-2-carboxylic acid: Shares the pyridine moiety and is used in various chemical syntheses.
Oxalic acid derivatives: Various compounds with the oxalic acid moiety used in different applications.
Uniqueness
The uniqueness of “oxalic acid;4-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole” lies in its combined structural features, which may confer unique chemical reactivity and biological activity.
Propiedades
Número CAS |
83363-39-7 |
|---|---|
Fórmula molecular |
C34H38N4O4 |
Peso molecular |
566.7 g/mol |
Nombre IUPAC |
oxalic acid;4-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole |
InChI |
InChI=1S/2C16H18N2.C2H2O4/c2*1-2-10-18-11-4-5-13(12-18)14-6-3-7-16-15(14)8-9-17-16;3-1(4)2(5)6/h2*2-3,5-9,17H,1,4,10-12H2;(H,3,4)(H,5,6) |
Clave InChI |
HNZWEVNCUMJOMC-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1CCC=C(C1)C2=C3C=CNC3=CC=C2.C=CCN1CCC=C(C1)C2=C3C=CNC3=CC=C2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


